3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine is a useful research compound. Its molecular formula is C24H21ClN2O4S and its molecular weight is 468.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on derivatives of quinoline, such as "3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine," has demonstrated their importance in synthetic organic chemistry, offering pathways to variously substituted quinolines and quinazolines. These compounds are synthesized through reactions that involve Michael addition, cyclization, and nucleophilic substitution, highlighting their versatile reactivity and potential for generating a wide range of chemical structures (Dalai et al., 2006; Zhang et al., 2016).
Antimicrobial Potential
Several studies have focused on the antimicrobial potential of quinazoline derivatives, indicating that these compounds could serve as bases for developing new antimicrobial agents. For instance, the synthesis and characterization of new quinazolines have explored their efficacy against various bacterial and fungal strains, providing a foundation for further antimicrobial studies (Desai et al., 2007).
Anticancer and Antitumor Activities
Quinazoline derivatives have also been investigated for their anticancer and antitumor activities. Research in this area suggests the potential of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cell lines, highlighting their promise as therapeutic agents in cancer treatment (Lee et al., 2011; Sarangi et al., 2020).
Structural and Mechanistic Insights
Further studies have provided insights into the molecular structures and reaction mechanisms of quinazoline derivatives. Investigations into their crystal structures, spectroscopic properties, and quantum chemical studies have elucidated the molecular geometry, electronic structure, and reactivity of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Fatma et al., 2017).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-15-4-10-20-19(12-15)24(27-17-7-11-21(30-2)22(13-17)31-3)23(14-26-20)32(28,29)18-8-5-16(25)6-9-18/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVYMOCTDASLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.